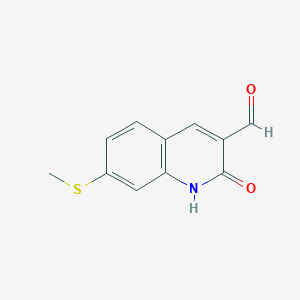

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

Vue d'ensemble

Description

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound belongs to the quinoline family, which is known for its diverse pharmacological activities and applications in various fields of research .

Méthodes De Préparation

The synthesis of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde typically involves the reaction of 2-chloro-3-formylquinolines with appropriate reagents under controlled conditions . One common method includes the use of microwave irradiation reactions with acetic acid containing sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of quinoline.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The quinoline ring system, which includes 7-methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, has been associated with a wide range of antimicrobial activities. Research indicates that derivatives of quinoline exhibit significant antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii . Additionally, antifungal properties have been observed against species like Aspergillus niger and Curvularia lunata .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells in vitro using the MTT assay . The structural modifications around the quinoline core can enhance the selectivity and potency against various cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key enzymes involved in disease processes. For example, quinoline derivatives have been reported to act as inhibitors of DNA topoisomerases and kinases, which are crucial targets in cancer therapy .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex heterocyclic compounds through various reaction pathways, including cyclization and condensation reactions . The ability to modify this compound through substitution reactions allows chemists to explore a plethora of derivatives with tailored biological activities.

Microwave-Assisted Synthesis

The application of microwave irradiation in synthesizing derivatives of this compound has been reported to enhance reaction yields and reduce reaction times significantly. This method has been particularly effective for reactions involving acetophenones and thiomorpholines .

Materials Science

Fluorescent Materials

Research suggests that quinoline-based compounds can be integrated into fluorescent materials due to their unique electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors . The incorporation of this compound into polymer matrices can lead to enhanced performance characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Aneesa et al. (2018) | Antimicrobial Activity | Compounds derived from 7-methylsulfanyl-2-oxo-1,2-dihydroquinoline exhibited significant antibacterial activity against multiple strains of bacteria. |

| PMC9648566 (2022) | Anticancer Activity | Derivatives synthesized from this compound showed strong anticancer effects against MCF-7 cells compared to standard treatments. |

| Sigma-Aldrich (2025) | Synthetic Applications | Highlighted the utility of 7-methylsulfanyl derivatives in synthesizing complex organic structures efficiently using microwave techniques. |

Mécanisme D'action

The mechanism of action of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:

2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of a methylsulfanyl group.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group and exhibit different biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Activité Biologique

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (CAS Number: 873300-63-1) is a compound with notable structural features that suggest potential biological activities. Its molecular formula is C₁₁H₉NO₂S, and it has a molecular weight of 219.26 g/mol. This compound is characterized by a quinoline core with a methylthio group at the 7-position, a carbonyl group at the 2-position, and an aldehyde group at the 3-position. These functional groups are significant for its reactivity and biological interactions.

The unique structure of this compound allows for various chemical reactions:

- Aldehyde Group : Can undergo nucleophilic addition reactions.

- Carbonyl Group : Participates in condensation reactions.

- Methylthio Group : Influences electrophilicity and nucleophilicity, facilitating further derivatization.

These properties make it suitable for organic synthesis and medicinal chemistry applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related quinolone derivatives have shown activity against various bacterial strains, including Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa. The minimum bactericidal concentrations (MBCs) for these compounds range from 0.80 to 36.49 mM .

| Compound | MBC (mM) | Target Bacteria |

|---|---|---|

| Compound A | <1 | MRSA |

| Compound B | 2 | E. coli |

| Compound C | 36.49 | Pseudomonas aeruginosa |

Anticonvulsant Activity

In studies evaluating anticonvulsant effects, related quinoline derivatives were tested using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice. Compounds derived from similar scaffolds demonstrated significant anticonvulsant activity at doses as low as 30 mg/kg, indicating their potential in treating epilepsy .

Cytotoxicity and Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that derivatives of this class can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar functionalities have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.88 |

| HepG2 | 15.83 |

| A549 | 23.61 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, its ability to interact with various enzymes and receptors involved in disease pathways suggests that it may act through multiple mechanisms:

- Enzyme Inhibition : Potential inhibition of enzymes critical to pathogen survival or tumor growth.

- Receptor Binding : Interaction with specific receptors could modulate cellular signaling pathways.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity:

- Antimicrobial Derivatives : A series of thiosemicarbazone derivatives derived from quinolone structures showed improved binding affinity and antimicrobial activity compared to standard antibiotics .

- Anticonvulsant Screening : Compounds were evaluated in vivo for their efficacy against induced seizures, demonstrating promising results that warrant further exploration .

Propriétés

IUPAC Name |

7-methylsulfanyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPQVGRZBWWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194782 | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873300-63-1 | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873300-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.